n-(2-(1h-Imidazol-1-yl)ethyl)-4-fluorobenzamide
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Overview
Description
n-(2-(1h-Imidazol-1-yl)ethyl)-4-fluorobenzamide: is a chemical compound that features an imidazole ring attached to an ethyl chain, which is further connected to a fluorobenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(2-(1h-Imidazol-1-yl)ethyl)-4-fluorobenzamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal and ammonia, followed by cyclization.
Attachment of the Ethyl Chain: The imidazole ring is then alkylated with an ethyl halide under basic conditions to form the 2-(1h-imidazol-1-yl)ethyl intermediate.
Formation of the Fluorobenzamide Group: The final step involves the acylation of the intermediate with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to yield this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The imidazole ring can undergo oxidation reactions, often using reagents such as hydrogen peroxide or peracids.
Reduction: The compound can be reduced using agents like lithium aluminum hydride, particularly targeting the carbonyl group in the benzamide moiety.
Substitution: The fluorine atom in the benzamide group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products:
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced benzamide derivatives.
Substitution: Substituted benzamide derivatives with various functional groups
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as an enzyme inhibitor.
- Studied for its antimicrobial properties.
Medicine:
- Explored as a potential therapeutic agent for various diseases.
- Evaluated for its anti-inflammatory and anticancer activities.
Industry:
- Utilized in the development of new materials with specific properties.
- Applied in the synthesis of specialty chemicals .
Mechanism of Action
The mechanism of action of n-(2-(1h-Imidazol-1-yl)ethyl)-4-fluorobenzamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. The fluorobenzamide group can interact with biological membranes and proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
- n-(2-(1h-Imidazol-1-yl)ethyl)-4-chlorobenzamide
- n-(2-(1h-Imidazol-1-yl)ethyl)-4-bromobenzamide
- n-(2-(1h-Imidazol-1-yl)ethyl)-4-methylbenzamide
Uniqueness:
- The presence of the fluorine atom in n-(2-(1h-Imidazol-1-yl)ethyl)-4-fluorobenzamide imparts unique electronic properties, enhancing its reactivity and interaction with biological targets.
- Compared to its chloro, bromo, and methyl analogs, the fluorinated compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for drug development .
Properties
Molecular Formula |
C12H12FN3O |
---|---|
Molecular Weight |
233.24 g/mol |
IUPAC Name |
4-fluoro-N-(2-imidazol-1-ylethyl)benzamide |
InChI |
InChI=1S/C12H12FN3O/c13-11-3-1-10(2-4-11)12(17)15-6-8-16-7-5-14-9-16/h1-5,7,9H,6,8H2,(H,15,17) |
InChI Key |
YCNKKEWQQIMVHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCN2C=CN=C2)F |
Origin of Product |
United States |
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